molecular formula C12H10BrNO3 B15198574 Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B15198574
M. Wt: 296.12 g/mol
InChI Key: OXJYPZQZSCSSOM-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification process is optimized for efficiency and yield, often involving automated systems for recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of 7-amino-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

    Reduction: Formation of 7-bromo-1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carboxylate.

    Oxidation: Formation of 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Methyl 7-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Methyl 7-iodo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 7-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 7-bromo-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-14-10-6-8(13)4-3-7(10)5-9(11(14)15)12(16)17-2/h3-6H,1-2H3

InChI Key

OXJYPZQZSCSSOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C=C(C1=O)C(=O)OC

Origin of Product

United States

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